![molecular formula C12H9NS B14242093 2-[(Prop-2-yn-1-yl)sulfanyl]quinoline CAS No. 397330-62-0](/img/structure/B14242093.png)
2-[(Prop-2-yn-1-yl)sulfanyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Prop-2-yn-1-yl)sulfanyl]quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a prop-2-yn-1-yl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-yn-1-yl)sulfanyl]quinoline typically involves the reaction of quinoline derivatives with prop-2-yn-1-yl sulfanyl reagents. One common method includes the use of molecular iodine (I2) to facilitate iodocyclization, resulting in good yields of the desired quinoline derivative . Another approach involves the use of main group metal Lewis acids, such as stannic chloride or indium (III) chloride, to catalyze the cyclization of N-propargyl aniline derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Prop-2-yn-1-yl)sulfanyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various functionalized quinoline derivatives.
Scientific Research Applications
2-[(Prop-2-yn-1-yl)sulfanyl]quinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antimalarial agent.
Industry: Utilized in the development of materials with unique optical and electronic properties
Mechanism of Action
The mechanism of action of 2-[(Prop-2-yn-1-yl)sulfanyl]quinoline involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxalines: Similar in structure but contain a different nitrogen arrangement.
Quinolin-8-amines: Isomerically related and valuable in organic synthesis.
Indole derivatives: Share a similar aromatic core but differ in the heterocyclic ring structure.
Uniqueness
2-[(Prop-2-yn-1-yl)sulfanyl]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its prop-2-yn-1-yl sulfanyl group allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
397330-62-0 |
|---|---|
Molecular Formula |
C12H9NS |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
2-prop-2-ynylsulfanylquinoline |
InChI |
InChI=1S/C12H9NS/c1-2-9-14-12-8-7-10-5-3-4-6-11(10)13-12/h1,3-8H,9H2 |
InChI Key |
UMZDVSAMHXQPOL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


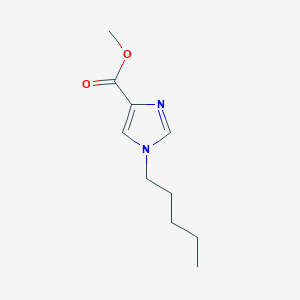
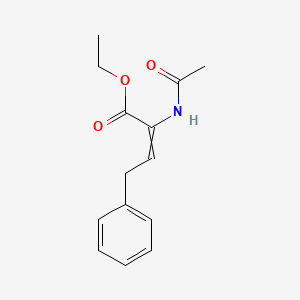
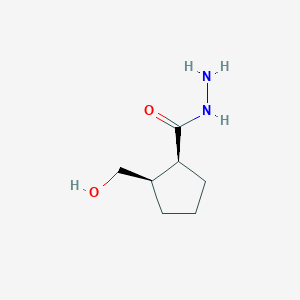

![Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]-](/img/structure/B14242042.png)
![N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide](/img/structure/B14242051.png)
![N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide](/img/structure/B14242055.png)
![acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol](/img/structure/B14242063.png)
![Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]](/img/structure/B14242070.png)
![Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14242075.png)

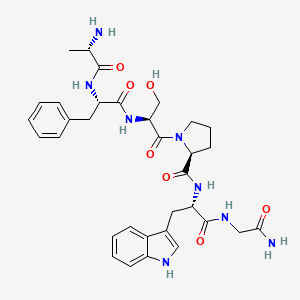
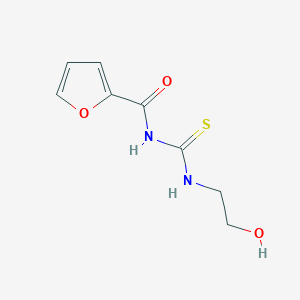
![N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide](/img/structure/B14242086.png)
